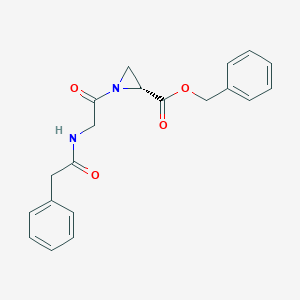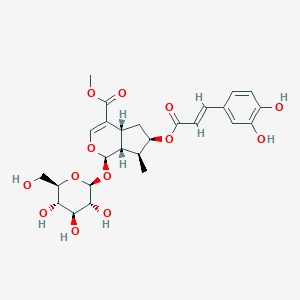
Lutetium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lutetium chloride, also known as lutetium trichloride, is a chemical compound composed of lutetium and chlorine with the formula LuCl₃. It forms hygroscopic white monoclinic crystals and also a hygroscopic hexahydrate LuCl₃·6H₂O. Anhydrous this compound has the YCl₃ (AlCl₃) layer structure with octahedral lutetium ions .
Mechanism of Action
- Lutetium-177 chloride primarily targets somatostatin receptors (SSTRs), with the highest affinity for subtype 2 somatostatin receptors (SSTR2) . These receptors are overexpressed by most gastroenteropancreatic neuroendocrine tumor (GEP-NET) cells but have low expression in normal tissues .
- This targeted radiation delivery allows Lutetium-177 chloride to selectively affect tumor cells while minimizing damage to surrounding healthy tissues .
- Notably, it interacts with prostate-specific membrane antigen (PSMA) , a transmembrane glycoprotein involved in these cellular functions .
- Its physical half-life is approximately 6.647 days .
- Adverse reactions, such as thrombocytopenia, anemia, neutropenia, renal toxicity, and hepatotoxicity, can be managed by adjusting the infusion interval and reducing the radioactivity dose .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Biochemical Analysis
Cellular Effects
The cellular effects of lutetium chloride are primarily understood in the context of its radioactive isotope, lutetium-177 . Lutetium-177 chloride is used for the radiolabeling of pharmaceutical molecules, aimed either as an anti-cancer therapy or for scintigraphy (medical imaging) . It is known to influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound, particularly lutetium-177 chloride, involves its radioactive decay. The emitted beta particles can damage cancer cells, making lutetium-177 chloride a valuable tool in targeted cancer therapy
Temporal Effects in Laboratory Settings
Lutetium-177 chloride, due to its radioactive nature, has a half-life of 6.64 days , which influences its stability and long-term effects on cellular function in in vitro or in vivo studies.
Dosage Effects in Animal Models
In the context of lutetium-177 chloride, it has been used in various therapeutic applications, and its dosage effects are an active area of research .
Transport and Distribution
Lutetium-177 chloride, due to its use in radiolabeling of pharmaceutical molecules, is known to be transported to specific target tissues or organs in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lutetium chloride can be synthesized by reacting lutetium oxide with hydrochloric acid: [ \text{Lu}_2\text{O}_3 + 6 \text{HCl} \rightarrow 2 \text{LuCl}_3 + 3 \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, this compound is often produced by the direct chlorination of lutetium metal or lutetium oxide. The reaction with chlorine gas at elevated temperatures yields this compound: [ 2 \text{Lu} + 3 \text{Cl}_2 \rightarrow 2 \text{LuCl}_3 ]
Types of Reactions:
-
Reduction: this compound can be reduced to pure lutetium metal by heating it with elemental calcium: [ 2 \text{LuCl}_3 + 3 \text{Ca} \rightarrow 2 \text{Lu} + 3 \text{CaCl}_2 ]
-
Substitution: this compound reacts with various reagents to form different lutetium compounds. For example, it reacts with hydrofluoric acid to form lutetium fluoride: [ \text{LuCl}_3 + 3 \text{HF} \rightarrow \text{LuF}_3 + 3 \text{HCl} ]
Common Reagents and Conditions:
Hydrochloric Acid: Used in the synthesis of this compound from lutetium oxide.
Calcium: Used in the reduction of this compound to lutetium metal.
Hydrofluoric Acid: Used in the formation of lutetium fluoride from this compound.
Major Products Formed:
Lutetium Metal: Formed by the reduction of this compound.
Lutetium Fluoride: Formed by the substitution reaction with hydrofluoric acid.
Scientific Research Applications
Lutetium chloride has several significant applications in scientific research:
Comparison with Similar Compounds
Lutetium chloride can be compared with other lutetium compounds such as:
Lutetium Fluoride (LuF₃): Formed by reacting this compound with hydrofluoric acid.
Lutetium Oxide (Lu₂O₃): A white solid used in the preparation of specialty glasses and as a catalyst in various chemical reactions.
Lutetium Bromide (LuBr₃): Synthesized by reacting lutetium with bromine gas.
Lutetium Iodide (LuI₃): Obtained by reacting lutetium with iodine.
Uniqueness: this compound is unique due to its hygroscopic nature and its use as a precursor for lutetium-177, which has significant applications in targeted cancer therapies and medical diagnostics.
Properties
CAS No. |
10099-66-8 |
|---|---|
Molecular Formula |
Cl3Lu |
Molecular Weight |
281.32 g/mol |
IUPAC Name |
lutetium(3+);trichloride |
InChI |
InChI=1S/3ClH.Lu/h3*1H;/q;;;+3/p-3 |
InChI Key |
AEDROEGYZIARPU-UHFFFAOYSA-K |
SMILES |
Cl[Lu](Cl)Cl |
Canonical SMILES |
[Cl-].[Cl-].[Cl-].[Lu+3] |
Key on ui other cas no. |
10099-66-8 |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(4-ethylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B238700.png)

![2-(2,4-Dimethylphenoxy)-n-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B238703.png)

![N-[4-(2-furoylamino)-3-methoxyphenyl]nicotinamide](/img/structure/B238711.png)
![(2S)-2-amino-3-[(2-chloroacetyl)amino]propanoic acid](/img/structure/B238714.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbutanamide](/img/structure/B238733.png)
![N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-2-phenylacetamide](/img/structure/B238740.png)

![N-(3-{[2-(2-naphthyloxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B238750.png)
